molecular formula C18H17BrN2O3 B14020823 isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

Cat. No.: B14020823
M. Wt: 389.2 g/mol
InChI Key: BLYGUICHXLDZKM-UHFFFAOYSA-N
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Description

Isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate is a synthetic organic compound with the molecular formula C18H17BrN2O3 and a molecular weight of 389.24 g/mol . This compound is part of a class of heterocyclic compounds known for their potential biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.

    Bromination: Introduction of the bromine atom at the 4-position of the benzoate ring.

    Esterification: Coupling of the isobutyl group to the benzoate moiety

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. By binding to these receptors, isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate disrupts the FGFR signaling pathway, leading to reduced cell proliferation and increased apoptosis .

Properties

Molecular Formula

C18H17BrN2O3

Molecular Weight

389.2 g/mol

IUPAC Name

2-methylpropyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

InChI

InChI=1S/C18H17BrN2O3/c1-11(2)10-23-18(22)15-4-3-13(19)8-16(15)24-14-7-12-5-6-20-17(12)21-9-14/h3-9,11H,10H2,1-2H3,(H,20,21)

InChI Key

BLYGUICHXLDZKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=C(C=C(C=C1)Br)OC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

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